molecular formula C17H17NO2 B11854782 (S)-Methyl 1-benzylindoline-2-carboxylate CAS No. 313235-19-7

(S)-Methyl 1-benzylindoline-2-carboxylate

Cat. No.: B11854782
CAS No.: 313235-19-7
M. Wt: 267.32 g/mol
InChI Key: XWPSRCMHMYPPRE-INIZCTEOSA-N
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Description

(S)-Methyl 1-benzylindoline-2-carboxylate is a chiral compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indoline ring and a methyl ester group at the 2-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-benzylindoline-2-carboxylate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indoline core.

    Benzylation: The indoline core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the indoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-benzylindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (S)-Methyl 1-benzylindoline-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 1-benzylindoline-2-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct biological activities and synthetic utility. Its benzyl and ester groups make it a versatile intermediate for further chemical modifications, setting it apart from other indoline derivatives .

Properties

CAS No.

313235-19-7

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

methyl (2S)-1-benzyl-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C17H17NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3/t16-/m0/s1

InChI Key

XWPSRCMHMYPPRE-INIZCTEOSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2=CC=CC=C2N1CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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